molecular formula C17H14ClN3O3S B13897559 Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate

Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate

Cat. No.: B13897559
M. Wt: 375.8 g/mol
InChI Key: OMOUUDKJFQTOJJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate is a complex organic compound that belongs to the class of thienopyrimidine derivatives

Preparation Methods

The synthesis of ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate involves several steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The resulting thieno[3,2-d]pyrimidine-4-ones are then further reacted with appropriate chlorinating agents to introduce the chlorine atom at the desired position . The final step involves the coupling of the chlorinated thienopyrimidine with ethyl 4-methylbenzoate under suitable reaction conditions to obtain the target compound.

Chemical Reactions Analysis

Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as antiviral or anticancer activities.

Comparison with Similar Compounds

Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate

InChI

InChI=1S/C17H14ClN3O3S/c1-3-24-17(23)10-5-4-9(2)12(6-10)21-16(22)11-7-25-14-13(11)19-8-20-15(14)18/h4-8H,3H2,1-2H3,(H,21,22)

InChI Key

OMOUUDKJFQTOJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CSC3=C2N=CN=C3Cl

Origin of Product

United States

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